molecular formula C12H21NO6 B12043079 N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline

N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline

Cat. No.: B12043079
M. Wt: 275.30 g/mol
InChI Key: XRYTUYIEAMJOKQ-UFBFGSQYSA-N
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Description

N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl group, and a methoxymethyl group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-proline is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxylation: The protected proline is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position. This can be done using various oxidizing agents.

    Methoxymethylation: The hydroxyl group is further modified by introducing a methoxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .

Scientific Research Applications

N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of the BOC protecting group and the methoxymethyl group can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-t-BOC-cis-4-Hydroxy-4-methoxymethyl-L-proline can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial production.

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-6-12(17,7-18-4)5-8(13)9(14)15/h8,17H,5-7H2,1-4H3,(H,14,15)/t8-,12-/m0/s1

InChI Key

XRYTUYIEAMJOKQ-UFBFGSQYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@](C[C@H]1C(=O)O)(COC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(COC)O

Origin of Product

United States

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